Cas no 1443313-23-2 (1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one)

1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone characterized by its unique structural features, including a chloro- and dimethyl-substituted phenyl ring and a pentafluoropropanone moiety. This compound exhibits high thermal and chemical stability due to the presence of multiple fluorine atoms, which also enhance its lipophilicity and resistance to metabolic degradation. The electron-withdrawing properties of the fluorinated group contribute to its reactivity in nucleophilic substitution and condensation reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined molecular structure ensures consistent performance in applications requiring precise functional group transformations. The compound is typically handled under controlled conditions due to its potential reactivity.
1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one structure
1443313-23-2 structure
Product name:1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
CAS No:1443313-23-2
MF:C11H8ClF5O
MW:286.625639915466
MDL:MFCD15145682
CID:5170312

1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
    • MDL: MFCD15145682
    • Inchi: 1S/C11H8ClF5O/c1-5-3-7(4-6(2)8(5)12)9(18)10(13,14)11(15,16)17/h3-4H,1-2H3
    • InChI Key: UGRYBLJYMCJKFU-UHFFFAOYSA-N
    • SMILES: C(C1=CC(C)=C(Cl)C(C)=C1)(=O)C(F)(F)C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12142807-5g
1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
1443313-23-2 97%
5g
$2051 2024-07-23
abcr
AB434123-1g
4'-Chloro-3',5'-dimethyl-2,2,3,3,3-pentafluoropropiophenone; .
1443313-23-2
1g
€1621.70 2024-08-03
abcr
AB434123-1 g
4'-Chloro-3',5'-dimethyl-2,2,3,3,3-pentafluoropropiophenone
1443313-23-2
1g
€549.80 2022-03-02
abcr
AB434123-5g
4'-Chloro-3',5'-dimethyl-2,2,3,3,3-pentafluoropropiophenone; .
1443313-23-2
5g
€2275.40 2023-09-04
Ambeed
A322255-1g
1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
1443313-23-2 97%
1g
$585.0 2024-04-23
Crysdot LLC
CD12142807-1g
1-(4-Chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
1443313-23-2 97%
1g
$579 2024-07-23

Additional information on 1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Recent Advances in the Study of 1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: 1443313-23-2)

The compound 1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS: 1443313-23-2) has recently emerged as a subject of significant interest in chemical biology and pharmaceutical research. This fluorinated aromatic ketone derivative has shown promising potential in various applications, particularly in medicinal chemistry and agrochemical development. Recent studies have focused on its unique physicochemical properties, synthetic pathways, and biological activities.

Structural analysis reveals that the presence of both chloro and pentafluoro substituents contributes to the compound's enhanced lipophilicity and metabolic stability. The electron-withdrawing nature of these groups significantly influences the compound's reactivity, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Researchers have particularly noted its potential as a building block for developing novel enzyme inhibitors and receptor modulators.

In pharmacological studies, preliminary screening has demonstrated moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 8-32 μg/mL. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, though detailed studies are ongoing. Additionally, computational docking studies suggest potential interactions with several human kinase targets, indicating possible applications in oncology research.

The synthetic chemistry community has developed several improved routes for producing 1443313-23-2 with higher yields and purity. A recent publication in the Journal of Fluorine Chemistry (2023) described an efficient one-pot synthesis method using 4-chloro-3,5-dimethylbenzoyl chloride as starting material, achieving an 82% yield under optimized conditions. This advancement addresses previous challenges in large-scale production of this valuable intermediate.

Environmental and toxicological assessments of 1443313-23-2 are currently underway, with initial data suggesting moderate persistence in soil but relatively low acute toxicity in mammalian models (LD50 > 500 mg/kg in rats). These findings support its potential for further development while highlighting the need for comprehensive safety evaluations.

Looking forward, researchers anticipate that 1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one will play an increasingly important role in drug discovery programs, particularly in the design of fluorinated bioactive compounds. Its unique combination of structural features and demonstrated biological activity makes it a compelling subject for continued investigation in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1443313-23-2)1-(4-chloro-3,5-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
A1132747
Purity:99%
Quantity:1g
Price ($):526.0